molecular formula C12H12N2O2 B3231576 1,1'-diMethyl- CAS No. 13267-48-6

1,1'-diMethyl-

Cat. No.: B3231576
CAS No.: 13267-48-6
M. Wt: 216.24 g/mol
InChI Key: HLIZBVKKSJWFLV-UHFFFAOYSA-N
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Description

1,1’-Dimethylcyclohexane, also known as gem-dimethylcyclohexane, is an organic compound with the molecular formula C8H16. It is a derivative of cyclohexane where two methyl groups are attached to the same carbon atom, making it a geminal dimethyl compound. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dimethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the catalytic hydrogenation of 1,1’-dimethylcyclohexene .

Industrial Production Methods

Industrial production of 1,1’-dimethylcyclohexane typically involves the catalytic hydrogenation of 1,1’-dimethylcyclohexene using a metal catalyst such as palladium on carbon. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanol, cyclohexanone, and adipic acid.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

1,1’-Dimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-dimethylcyclohexane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes. In chemical reactions, its reactivity is primarily determined by the presence of the geminal dimethyl groups, which can stabilize carbocations and influence reaction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclohexane: Differing in the position of the methyl groups, leading to different steric and electronic effects.

    1,3-Dimethylcyclohexane: Another positional isomer with distinct chemical properties.

    Cyclohexane: The parent compound without any methyl substitution

Uniqueness

1,1’-Dimethylcyclohexane is unique due to the geminal positioning of its methyl groups, which imparts specific steric hindrance and electronic effects. This makes it a valuable compound for studying the influence of geminal substitution on chemical reactivity and physical properties .

Properties

IUPAC Name

1-methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIZBVKKSJWFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C2=CC=CC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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